(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(furan-3-yl)acrylic acid with (2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amine under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the acrylamide moiety can be reduced to form a saturated amide.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with NaBH₄ (sodium borohydride).
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.
Industry
In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. The furan ring may participate in π-π interactions with aromatic amino acids, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is unique due to the combination of its benzo[d][1,3]dioxole, hydroxypropyl, and furan moieties. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the furan ring, in particular, may influence its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-17(20,13-3-4-14-15(8-13)23-11-22-14)10-18-16(19)5-2-12-6-7-21-9-12/h2-9,20H,10-11H2,1H3,(H,18,19)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCQWWMZLBHHTQ-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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